Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and an ethyl ester group at the 3rd position of the pyrrole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of 4-methyl-1H-pyrrole-3-carboxylate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time. The final product is typically isolated through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 5-substituted pyrrole derivatives.
Oxidation: Formation of pyrrole-3-carboxylic acid derivatives.
Reduction: Formation of 3-hydroxypyrrole derivatives.
Scientific Research Applications
Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives:
Ethyl 4-methyl-1H-pyrrole-3-carboxylate: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-1H-pyrrole-3-carboxylate: Lacks the methyl group, affecting its chemical properties and biological activities.
Mthis compound: Has a methyl ester instead of an ethyl ester, influencing its solubility and reactivity.
This compound is unique due to the combination of its bromine, methyl, and ethyl ester groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-8(11)6-4-10-7(9)5(6)2/h4,10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKUDVGMDUOWMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736050 | |
Record name | Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874496-31-8 | |
Record name | Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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